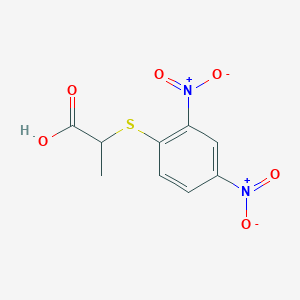
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, commonly known as DNPS, is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 306.27 g/mol. DNPS is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and metabolism.
Wirkmechanismus
DNPS reacts with thiols through a nucleophilic substitution reaction, where the thiol group attacks the electrophilic carbon of DNPS. This reaction leads to the formation of a stable adduct, which can be detected and quantified using spectrophotometry.
Biochemical and Physiological Effects
DNPS has been shown to have a wide range of biochemical and physiological effects in various organisms. In bacteria, DNPS has been shown to inhibit the growth of several strains of Escherichia coli and Staphylococcus aureus. In plants, DNPS has been shown to induce the production of reactive oxygen species, which play a crucial role in plant defense against pathogens and environmental stress. In mammals, DNPS has been shown to inhibit the activity of several enzymes involved in the metabolism of thiols, including glutathione reductase and thioredoxin reductase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNPS in lab experiments is its high specificity for thiols, which allows for the accurate detection and quantification of these important biomolecules. Additionally, DNPS is relatively easy to use and does not require specialized equipment or expertise. However, DNPS has several limitations, including its potential toxicity and the possibility of interference from other compounds that may react with DNPS.
Zukünftige Richtungen
There are several potential future directions for research involving DNPS. One area of interest is the development of new methods for the detection and quantification of thiols using DNPS, including the use of fluorescent and luminescent probes. Additionally, there is interest in exploring the potential therapeutic applications of DNPS, including its use as an anti-cancer agent and in the treatment of oxidative stress-related diseases. Finally, there is a need for further research into the toxicity and safety of DNPS, particularly in the context of its potential use in therapeutic applications.
Synthesemethoden
DNPS can be synthesized by reacting 2,4-dinitrophenylhydrazine with S-(2-bromoethyl)thiocysteine, followed by acid hydrolysis. This method yields DNPS with a purity of over 98%, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
DNPS is widely used in scientific research as a reagent for the detection and quantification of thiols, which are important biomolecules involved in many cellular processes. DNPS reacts with thiols to form a yellow-colored adduct, which can be quantified spectrophotometrically. This method is widely used in biochemistry and molecular biology for the analysis of thiols in proteins, peptides, and other biomolecules.
Eigenschaften
Produktname |
2-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |
|---|---|
Molekularformel |
C9H8N2O6S |
Molekulargewicht |
272.24 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-2-6(10(14)15)4-7(8)11(16)17/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
KVSBVYVACQGKDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304537.png)
![Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B304538.png)
![Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B304539.png)
![9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one](/img/structure/B304540.png)
![N-(4-acetylphenyl)-13-amino-11-(4-methylphenyl)-15-thia-8,9,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,11,13,16-octaene-14-carboxamide](/img/structure/B304541.png)
![4-chloro-12-(4-methoxyphenyl)-7H-indeno[1'',2'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-one](/img/structure/B304543.png)
![2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304544.png)
![2-benzoyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304545.png)
![3-amino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304547.png)
![3-amino-2-benzoyl-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304548.png)
![N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304549.png)